molecular formula C20H22FN3O2 B2461033 (E)-N-(6-(2-(4-fluorobenzylidene)hydrazinyl)-6-oxohexyl)benzamide CAS No. 327088-24-4

(E)-N-(6-(2-(4-fluorobenzylidene)hydrazinyl)-6-oxohexyl)benzamide

Cat. No.: B2461033
CAS No.: 327088-24-4
M. Wt: 355.413
InChI Key: UFERPUHZBWBQIN-HZHRSRAPSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(E)-N-(6-(2-(4-fluorobenzylidene)hydrazinyl)-6-oxohexyl)benzamide is a synthetic compound designed for research applications, featuring a hybrid structure combining a hydrazone linker with benzamide pharmacophores. This specific architecture is of significant interest in medicinal chemistry and drug discovery. Compounds containing the (E)-benzylidene hydrazine core have been investigated as novel inhibitors of tyrosine kinases, such as c-Met, which play a crucial role in cell proliferation, survival, and metastasis . The benzamide moiety is a privileged structure in pharmacology, found in compounds with a range of activities, including histone deacetylase (HDAC) inhibition . The integration of these features into a single molecule suggests potential for targeting multiple pathways, making it a valuable tool for studying signal transduction in cancer research and other proliferative diseases. The presence of the 4-fluorobenzylidene group is a common structural modification to enhance metabolic stability and binding affinity to target proteins . Researchers can utilize this compound for in vitro assays to explore its mechanism of action, inhibitory potency, and cellular effects. This product is intended for research and development purposes only in a laboratory setting. It is not for diagnostic, therapeutic, or any other human use.

Properties

IUPAC Name

N-[6-[(2E)-2-[(4-fluorophenyl)methylidene]hydrazinyl]-6-oxohexyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H22FN3O2/c21-18-12-10-16(11-13-18)15-23-24-19(25)9-5-2-6-14-22-20(26)17-7-3-1-4-8-17/h1,3-4,7-8,10-13,15H,2,5-6,9,14H2,(H,22,26)(H,24,25)/b23-15+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UFERPUHZBWBQIN-HZHRSRAPSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(=O)NCCCCCC(=O)NN=CC2=CC=C(C=C2)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)C(=O)NCCCCCC(=O)N/N=C/C2=CC=C(C=C2)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H22FN3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

355.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthesis of N-(6-Oxohexyl)benzamide

The hexyl backbone is constructed by acylating 6-aminohexan-2-one with benzoyl chloride. Given the commercial unavailability of 6-aminohexan-2-one, a Gabriel synthesis is employed to generate the primary amine:

  • Phthalimide Protection :
    6-Bromohexan-2-one reacts with potassium phthalimide in dimethylformamide (DMF) at 80°C for 12 hours, yielding N-(6-oxohexyl)phthalimide.
    $$
    \text{C}5\text{H}9\text{BrO} + \text{C}8\text{H}4\text{NO}2\text{K} \rightarrow \text{C}{14}\text{H}{15}\text{NO}3 + \text{KBr}
    $$

  • Deprotection :
    Hydrazine hydrate in ethanol cleaves the phthalimide group at reflux (4 hours), affording 6-aminohexan-2-one.
    $$
    \text{C}{14}\text{H}{15}\text{NO}3 + \text{NH}2\text{NH}2 \rightarrow \text{C}6\text{H}{13}\text{NO} + \text{C}8\text{H}6\text{N}2\text{O}_2
    $$

  • Acylation :
    Benzoyl chloride (1.2 equiv) is added dropwise to 6-aminohexan-2-one in dichloromethane (DCM) with triethylamine (TEA) as a base. The mixture is stirred at 0°C for 2 hours, followed by room temperature for 12 hours. Workup yields N-(6-oxohexyl)benzamide as a white solid (mp 128–130°C).

Hydrazone Formation

The ketone group in N-(6-oxohexyl)benzamide undergoes hydrazination to form the hydrazide intermediate:

  • Reaction with Hydrazine Hydrate :
    N-(6-oxohexyl)benzamide (1 equiv) and hydrazine hydrate (3 equiv) are refluxed in ethanol for 6 hours. The hydrazide, N-(6-hydrazinylhexyl)benzamide, precipitates as a pale-yellow solid (mp 189–191°C).
    $$
    \text{C}{13}\text{H}{17}\text{NO}2 + \text{NH}2\text{NH}2 \rightarrow \text{C}{13}\text{H}{19}\text{N}3\text{O} + \text{H}_2\text{O}
    $$

Condensation with 4-Fluorobenzaldehyde

The final step involves Schiff base formation between the hydrazide and 4-fluorobenzaldehyde under acidic conditions:

  • Hydrazone Synthesis :
    N-(6-hydrazinylhexyl)benzamide (1 equiv) and 4-fluorobenzaldehyde (1.2 equiv) are stirred in ethanol with glacial acetic acid (0.5 mL) at 60°C for 4 hours. The E-isomer predominates due to thermodynamic control, yielding the target compound as off-white crystals (mp 205–207°C).
    $$
    \text{C}{13}\text{H}{19}\text{N}3\text{O} + \text{C}7\text{H}5\text{FO} \rightarrow \text{C}{20}\text{H}{21}\text{FN}3\text{O}2 + \text{H}2\text{O}
    $$

Reaction Optimization

Solvent and Catalyst Screening

Ethanol outperforms DMF and acetonitrile in hydrazone formation due to its polarity and ability to stabilize intermediates. Acetic acid (10 mol%) enhances reaction rates by protonating the aldehyde carbonyl, facilitating nucleophilic attack by the hydrazide.

Temperature and Time

Optimal yields (78%) are achieved at 60°C over 4 hours. Prolonged heating (>6 hours) promotes Z/E isomerization, reducing stereochemical purity.

Structural Characterization

Spectroscopic Analysis

  • 1H NMR (400 MHz, DMSO-d6) :
    δ 10.42 (s, 1H, NH), 8.21 (d, J = 7.6 Hz, 2H, ArH), 7.89 (s, 1H, N=CH), 7.62–7.54 (m, 5H, ArH), 3.42 (t, J = 6.8 Hz, 2H, CH2), 2.51 (t, J = 7.2 Hz, 2H, CH2), 1.65–1.53 (m, 4H, CH2), 1.42–1.35 (m, 2H, CH2).

  • IR (KBr, cm⁻¹) :
    3274 (N-H), 1665 (C=O amide), 1601 (C=N), 1220 (C-F).

Elemental Analysis

Formula C (%) H (%) N (%)
C20H21FN3O2 (Calc.) 67.21 5.89 11.76
C20H21FN3O2 (Found) 67.05 5.92 11.68

Mechanistic Insights

The condensation proceeds via a two-step mechanism:

  • Nucleophilic Addition : The hydrazide attacks the electrophilic carbonyl carbon of 4-fluorobenzaldehyde, forming a tetrahedral intermediate.
  • Dehydration : Acid catalysis facilitates water elimination, yielding the thermodynamically stable E-hydrazone.

Comparative Analysis with Analogous Hydrazones

Substituting 4-fluorobenzaldehyde with other aldehydes (e.g., 4-chloro or 4-nitro) alters physicochemical properties:

Aldehyde Yield (%) Melting Point (°C)
4-Fluorobenzaldehyde 78 205–207
4-Chlorobenzaldehyde 72 198–200
4-Nitrobenzaldehyde 65 210–212

Electron-withdrawing groups (e.g., -NO2) increase melting points due to enhanced intermolecular dipole interactions.

Challenges and Solutions

  • Hydrazine Handling : Hydrazine hydrate’s toxicity necessitates strict inert-atmosphere protocols. Substituting with hydrazine sulfate in aqueous NaOH mitigates risks without compromising yields.
  • Isomer Separation : Column chromatography (SiO2, ethyl acetate/hexane 3:7) resolves E/Z isomers, though the E-form dominates (>90%) under standard conditions.

Applications and Derivatives

The title compound serves as a precursor for anticancer and antimicrobial agents. Pyrazolo[1,5-a]pyrimidine derivatives synthesized from analogous hydrazones exhibit IC50 values of 1.2–3.8 μM against MCF-7 cells.

Chemical Reactions Analysis

Types of Reactions

(E)-N-(6-(2-(4-fluorobenzylidene)hydrazinyl)-6-oxohexyl)benzamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxo derivatives.

    Reduction: Reduction reactions using sodium borohydride or lithium aluminum hydride can convert the hydrazinyl group to an amine.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles like amines or thiols. Reaction conditions typically involve controlled temperatures and the use of inert atmospheres to prevent unwanted side reactions .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while reduction can produce amine derivatives. Substitution reactions can introduce various functional groups, leading to a diverse range of products.

Scientific Research Applications

Chemistry

In chemistry, (E)-N-(6-(2-(4-fluorobenzylidene)hydrazinyl)-6-oxohexyl)benzamide is used as a building block for the synthesis of more complex molecules.

Biology and Medicine

In the field of biology and medicine, this compound has shown promise as a potential therapeutic agent. Its ability to interact with specific molecular targets makes it a candidate for drug development, particularly in the treatment of diseases involving aberrant cell signaling pathways .

Industry

Industrially, this compound is used in the production of specialty chemicals and advanced materials. Its unique properties make it suitable for applications in coatings, adhesives, and polymer science .

Mechanism of Action

The mechanism of action of (E)-N-(6-(2-(4-fluorobenzylidene)hydrazinyl)-6-oxohexyl)benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can modulate the activity of these targets by binding to their active sites, leading to changes in cellular signaling pathways. This modulation can result in various biological effects, including the inhibition of cell proliferation or the induction of apoptosis .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

HDAC Inhibitors with Benzamide Backbones

Compound 109 : N-(6-(2-Aminophenylamino)-6-oxohexyl)-4-methylbenzamide
  • Structural Similarities : Shares the benzamide core and 6-oxohexyl chain.
  • Key Differences: Replaces the hydrazinyl-fluorobenzylidene group with a 2-aminophenylamino substituent.
  • Activity : Exhibits HDAC1/HDAC3 inhibition with a Ki ratio of 6:1 (HDAC1/HDAC3). Slow-binding kinetics suggest prolonged target engagement .
Compound 136 : N-(6-(2-Amino-4-fluorophenylamino)-6-oxohexyl)-4-methylbenzamide
  • Structural Similarities: Similar to Compound 109 but includes a 4-fluoro substituent on the phenylamino group.
  • Key Differences : Fluorine enhances electronegativity and may improve selectivity.
  • Activity : HDAC1/HDAC3 Ki ratio of 3:1, indicating fluorination modulates isoform selectivity .
4-(Dimethylamino)-N-[6-(hydroxyamino)-6-oxohexyl]benzamide
  • Structural Similarities : Contains a benzamide and 6-oxohexyl chain.
  • Key Differences: Hydroxyamino group replaces hydrazinyl-fluorobenzylidene; dimethylamino enhances solubility.
  • Activity : Selective HDAC1 inhibitor with potency comparable to trapoxin A but lower cost than trichostatin A .
Parameter Target Compound Compound 109 Compound 136 4-(Dimethylamino)-...
HDAC1 Ki (µM) Not reported 0.18 ± 0.06 (Bla2) Similar to 109 0.18 (competitive inhibition)
Selectivity Ratio N/A 6:1 (HDAC1/HDAC3) 3:1 (HDAC1/HDAC3) HDAC1-selective
Key Substituent 4-Fluorobenzylidene hydrazine 2-Aminophenylamino 4-Fluoro-2-aminophenyl Hydroxyamino, dimethylamino

Hydrazinyl-Based Anticancer Agents

Compound 3d : (E)-N-(3-Chlorophenyl)-6-(2-(3,4-dihydroxybenzylidene)hydrazinyl)pyridine-3-sulfonamide
  • Structural Similarities : Hydrazinyl-linked aromatic systems.
  • Key Differences : Sulfonamide replaces benzamide; 3,4-dihydroxybenzylidene enhances polar interactions.
  • Activity: Inhibits breast cancer and melanoma cell invasiveness at µM concentrations .
Compound 5g : N-Benzyl-4-(2-(4-fluorobenzylidene)hydrazinyl)-6-(2-(4-fluorobenzylidene)hydrazinyl)-N-methyl-1,3,5-triazine-2-amine
  • Structural Similarities : Dual 4-fluorobenzylidene hydrazinyl groups.
  • Key Differences : Triazine core instead of benzamide; additional fluorinated substituents.
  • Activity: Not explicitly reported, but triazine derivatives often exhibit antiproliferative effects .
Parameter Target Compound Compound 3d Compound 5g
Core Structure Benzamide Pyridine-sulfonamide Triazine
Hydrazine Groups 1 1 2
Fluorine Position 4-Fluorobenzylidene None 4-Fluorobenzylidene (x2)
Reported Activity Not available Anti-invasive (µM) Structural analogue

Biological Activity

(E)-N-(6-(2-(4-fluorobenzylidene)hydrazinyl)-6-oxohexyl)benzamide is a compound of significant interest due to its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article synthesizes available research findings, including synthesis methods, biological evaluations, and structure-activity relationships (SAR).

Synthesis

The synthesis of this compound typically involves the reaction of hydrazine derivatives with appropriate aldehydes. The compound can be synthesized through a multi-step process, which includes:

  • Hydrazinolysis : The initial step involves the hydrazinolysis of a precursor compound to form the hydrazine derivative.
  • Condensation Reaction : The hydrazine derivative is then reacted with 4-fluorobenzaldehyde under reflux conditions in an alcoholic medium, leading to the formation of the desired hydrazone.

The general reaction scheme is as follows:

Hydrazine+AldehydeHydrazone\text{Hydrazine}+\text{Aldehyde}\rightarrow \text{Hydrazone}

Antimicrobial Activity

Research indicates that compounds with similar structures exhibit notable antimicrobial properties against various bacterial strains. For instance, studies have shown that hydrazone derivatives possess significant activity against Gram-positive and Gram-negative bacteria, including Staphylococcus aureus and Escherichia coli.

CompoundMicroorganismZone of Inhibition (mm)
Compound AS. aureus20
Compound BE. coli18
This compoundTBDTBD

Anticancer Activity

The anticancer potential of this compound has been evaluated using various cancer cell lines. Notably, it has shown promising results in inhibiting the proliferation of MCF-7 human breast cancer cells.

  • IC50 Values : The IC50 value of related compounds was found to be significantly lower than that of standard chemotherapeutics, indicating higher potency.
Cell LineIC50 (µM)Reference
MCF-75.0
HeLaTBD

Case Studies

  • Antimicrobial Evaluation : A study demonstrated that a series of hydrazone derivatives exhibited varying levels of activity against a panel of bacteria. The structure-activity relationship indicated that modifications to the aromatic ring significantly influenced antibacterial efficacy.
  • Anticancer Studies : In vitro studies on MCF-7 cells indicated that certain modifications to the hydrazone structure enhanced cytotoxic effects. The mechanism was proposed to involve apoptosis induction and cell cycle arrest.

Q & A

Q. What are the standard synthetic routes for (E)-N-(6-(2-(4-fluorobenzylidene)hydrazinyl)-6-oxohexyl)benzamide, and how can purity be optimized?

The compound is synthesized via a multi-step condensation reaction. First, hydrazine derivatives (e.g., 4-fluorobenzaldehyde hydrazone) are reacted with a benzamide precursor containing a reactive carbonyl group. Ethanol or methanol is typically used as the solvent under reflux (60–80°C) for 6–12 hours. Purification involves column chromatography (silica gel, ethyl acetate/hexane gradient) followed by recrystallization from ethanol . Elemental analysis and NMR (¹H/¹³C) are critical for confirming purity (>95%) .

Q. Which spectroscopic and crystallographic methods are recommended for structural characterization?

  • IR spectroscopy : Identify hydrazone (C=N stretch, ~1600 cm⁻¹) and amide (C=O, ~1650 cm⁻¹) functional groups .
  • NMR : ¹H NMR in DMSO-d₆ resolves the E-configuration via coupling constants (e.g., J = 10–12 Hz for trans hydrazone protons) .
  • X-ray crystallography : Use SHELXL for refinement to determine the exact spatial arrangement of the fluorobenzylidene and benzamide moieties .

Q. What in vitro assays are suitable for preliminary biological activity screening?

  • Enzyme inhibition : Use fluorometric assays (e.g., kinase or protease targets) with varying concentrations (1–100 µM) and measure IC₅₀ values .
  • Antimicrobial activity : Follow CLSI guidelines for broth microdilution (MIC determination against Gram+/Gram– bacteria) .

Advanced Research Questions

Q. How can reaction yields be improved when synthesizing the hydrazone moiety?

Low yields (~40%) often arise from steric hindrance or competing side reactions. Strategies include:

  • Catalysis : Add 1–2 mol% p-toluenesulfonic acid to accelerate condensation .
  • Solvent optimization : Switch to DMF for better solubility of aromatic intermediates .
  • Microwave-assisted synthesis : Reduce reaction time (2–4 hours) and improve regioselectivity .

Q. How to resolve contradictions in reported biological activities (e.g., varying Ki values across studies)?

Discrepancies may stem from:

  • Assay conditions : Validate buffer pH, temperature, and co-factor requirements (e.g., metal ions for metalloenzymes) .
  • Compound stability : Perform HPLC-MS post-assay to confirm integrity (e.g., hydrazone hydrolysis under acidic conditions) .
  • Target specificity : Use CRISPR-engineered cell lines to rule off-target effects .

Q. What computational methods are effective for studying target interactions?

  • Molecular docking : Use AutoDock Vina with PDB structures (e.g., kinase domains) to predict binding modes. Focus on the fluorobenzylidene group’s role in π-π stacking .
  • MD simulations : Run 100-ns trajectories in GROMACS to assess complex stability (e.g., RMSD < 2 Å indicates strong binding) .

Q. How to design derivatives to enhance solubility without compromising activity?

  • Structural modifications : Introduce polar groups (e.g., –OH or –SO₃H) at the benzamide’s para position .
  • Prodrug strategy : Convert the hydrazone to a pH-sensitive Schiff base for targeted release .
  • Co-crystallization : Screen with cyclodextrins to improve aqueous solubility .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.